molecular formula C7H13NO2 B13059902 (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13059902
M. Wt: 143.18 g/mol
InChI Key: ZCTCGHJSSSKJHU-WDSKDSINSA-N
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Description

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amino acid, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and sustainability of the production process, making it more suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    Pyrrolidine-2-carboxylic acid: A related compound with a similar structure but lacking the methyl groups.

    1-Methylpyrrolidine-2-carboxylic acid: A compound with one methyl group, which may have different reactivity and applications.

Uniqueness

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

ZCTCGHJSSSKJHU-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C)C(=O)O

Canonical SMILES

CC1CCC(N1C)C(=O)O

Origin of Product

United States

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